4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline
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Overview
Description
4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dichloro-4-methylphenol with 3-chloropropanol to form 3-(2,6-dichloro-4-methylphenoxy)-1-propanol . This intermediate is then reacted with quinazoline derivatives under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-dichloro-4-methylphenol: A related compound with similar structural features.
3-(2,6-dichloro-4-methylphenoxy)-1-propanol: An intermediate in the synthesis of the target compound.
Uniqueness
4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-12-9-14(19)17(15(20)10-12)23-7-4-8-24-18-13-5-2-3-6-16(13)21-11-22-18/h2-3,5-6,9-11H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGXGGCYVGVEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCOC2=NC=NC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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